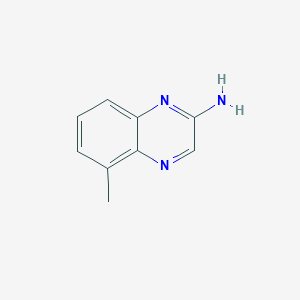

5-Methylquinoxalin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

5-methylquinoxalin-2-amine |

InChI |

InChI=1S/C9H9N3/c1-6-3-2-4-7-9(6)11-5-8(10)12-7/h2-5H,1H3,(H2,10,12) |

InChI Key |

AKARWUFKICDPGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(C=N2)N |

Origin of Product |

United States |

Chemical Reactivity and Transformational Pathways of 5 Methylquinoxalin 2 Amine

Reactions at the Amino Functional Group

The primary amino group at the C-2 position of the quinoxaline (B1680401) ring is a key site for a variety of chemical transformations, including condensation, acylation, and derivatization reactions. These modifications allow for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and material science.

Formation of Schiff Bases and Imines through Condensation

The primary amino group of 5-Methylquinoxalin-2-amine readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding Schiff bases or imines. rsc.orgrsc.org This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the stable C=N double bond of the imine. dergipark.org.tr The reaction is often catalyzed by acid and carried out in a solvent that allows for the removal of water, driving the equilibrium towards the product. dergipark.org.trijcrt.org

These reactions are fundamental in synthetic organic chemistry for creating complex molecules. chim.it The resulting Schiff bases are valuable intermediates themselves and can exhibit a range of biological activities. japsonline.comresearchgate.net The stability of these imines can be enhanced by conjugation with the quinoxaline ring system. Furthermore, the presence of a hydroxyl group in the ortho position of a reacting benzaldehyde (B42025) can lead to the formation of an intramolecular hydrogen bond, which increases the thermodynamic stability of the resulting Schiff base. nih.gov

Table 1: Examples of Schiff Base Formation via Condensation

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Schiff Base/Imine) | Reaction Conditions |

|---|---|---|---|

| This compound | Benzaldehyde | N-Benzylidene-5-methylquinoxalin-2-amine | Ethanol (B145695), Reflux |

| This compound | 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene)-5-methylquinoxalin-2-amine | Acetic Acid (cat.), Toluene, Reflux |

| This compound | Acetone | N-Isopropylidene-5-methylquinoxalin-2-amine | Methanol (B129727), Room Temp |

| This compound | 2-Hydroxybenzaldehyde | 2-(((5-Methylquinoxalin-2-yl)imino)methyl)phenol | Ethanol, Reflux |

Amidation and Sulfonylation Reactions

The nucleophilic character of the amino group in this compound allows for its acylation to form amides and sulfonylation to form sulfonamides. These reactions are typically achieved by treating the amine with an acyl halide (e.g., acyl chloride) or a sulfonyl halide (e.g., sulfonyl chloride) in the presence of a base to neutralize the hydrogen halide byproduct. growingscience.comresearchgate.net

Amidation is a widely used transformation in organic synthesis. organic-chemistry.orgresearchgate.net Various coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), can also be employed to facilitate amide bond formation directly from carboxylic acids. growingscience.combeilstein-journals.org Sulfonylation of anilines and related aminoheterocycles is a key method for producing sulfonamides, a class of compounds with significant pharmacological importance. mdpi.comscispace.com

Table 2: Representative Amidation and Sulfonylation Reactions

| Starting Material | Reagent | Base | Product |

|---|---|---|---|

| This compound | Acetyl Chloride | Pyridine | N-(5-Methylquinoxalin-2-yl)acetamide |

| This compound | Benzoyl Chloride | Triethylamine | N-(5-Methylquinoxalin-2-yl)benzamide |

| This compound | Benzenesulfonyl Chloride | Pyridine | N-(5-Methylquinoxalin-2-yl)benzenesulfonamide |

| This compound | p-Toluenesulfonyl Chloride | Sodium Carbonate | N-(5-Methylquinoxalin-2-yl)-4-methylbenzenesulfonamide |

Derivatization with Isocyanates and Isothiocyanates

The reaction of this compound with isocyanates and isothiocyanates provides a direct route to substituted urea (B33335) and thiourea (B124793) derivatives, respectively. mdpi.comtubitak.gov.tr This addition reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate or isothiocyanate group. diva-portal.orgorganic-chemistry.org These reactions are generally high-yielding and proceed under mild conditions, often by refluxing the reactants in a suitable solvent like toluene. mdpi.comsemanticscholar.org

Urea and thiourea scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds. mdpi.comchemicaljournal.in For instance, research on related 3-methylquinoxalin-2-amine (B189528) derivatives has shown that reaction with various phenyl isocyanates and isothiocyanates produces a library of urea and thiourea compounds. mdpi.comsemanticscholar.org

Table 3: Synthesis of Urea and Thiourea Derivatives

| Starting Material | Reagent | Product Class | Product Name |

|---|---|---|---|

| This compound | Phenyl isocyanate | Urea | 1-(5-Methylquinoxalin-2-yl)-3-phenylurea |

| This compound | 4-Chlorophenyl isocyanate | Urea | 1-(4-Chlorophenyl)-3-(5-methylquinoxalin-2-yl)urea |

| This compound | Phenyl isothiocyanate | Thiourea | 1-(5-Methylquinoxalin-2-yl)-3-phenylthiourea |

| This compound | Ethyl isothiocyanate | Thiourea | 1-Ethyl-3-(5-methylquinoxalin-2-yl)thiourea |

Transformations of the Quinoxaline Nucleus

Beyond the reactivity of the amino group, the quinoxaline ring itself can undergo several important transformations, including nucleophilic substitution and oxidation.

Nucleophilic Substitution Reactions (e.g., at C-2 Position)

Direct nucleophilic substitution of the amino group at the C-2 position of this compound is generally difficult as the amide anion (NH₂⁻) is a very poor leaving group. However, the quinoxaline nucleus is susceptible to nucleophilic attack, particularly at the C-2 and C-3 positions, especially if a good leaving group like a halogen is present. mdpi.comimperial.ac.uk Therefore, a common synthetic strategy involves the nucleophilic substitution of a 2-halo-5-methylquinoxaline precursor with an amine. lumenlearning.comchemguide.co.uk This SNAr (Nucleophilic Aromatic Substitution) reaction is a cornerstone for building diversity around the quinoxaline scaffold. mdpi.com

The reactivity of the C-2 position can be influenced by the electronic nature of both the substituent and the incoming nucleophile. mdpi.com While substitution of a 2-amino group is challenging, it has been reported to be possible with very strong nucleophiles like organolithium reagents. mdpi.com A more practical approach to modifying the C-2 position involves the reaction of 2-chloro-5-methylquinoxaline (B1626864) with various nucleophiles (amines, alkoxides, etc.) to generate a wide array of 2-substituted derivatives. researchgate.netresearchgate.net

Table 4: Nucleophilic Substitution on a 2-Haloquinoxaline Precursor

| Substrate | Nucleophile | Product |

|---|---|---|

| 2-Chloro-5-methylquinoxaline | Ammonia (B1221849) | This compound |

| 2-Chloro-5-methylquinoxaline | Aniline (B41778) | N-Phenyl-5-methylquinoxalin-2-amine |

| 2-Chloro-5-methylquinoxaline | Morpholine | 2-(5-Methylquinoxalin-2-yl)morpholine |

| 2-Chloro-5-methylquinoxaline | Sodium Methoxide | 2-Methoxy-5-methylquinoxaline |

Oxidative Transformations, Including N-Oxidation (e.g., Quinoxaline 1,4-Dioxides)

The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline nucleus can be oxidized to form N-oxides. rsc.org The resulting quinoxaline N-oxides, and particularly quinoxaline 1,4-dioxides, are an important class of compounds with diverse chemical reactivity and significant biological properties. mdpi.commdpi.com The oxidation of both nitrogen atoms often enhances the biological activity of the parent compound. mdpi.comsbq.org.br

A primary method for synthesizing quinoxaline 1,4-dioxides is the Beirut reaction, which involves the condensation of a benzofuroxan (B160326) N-oxide with a compound containing an active methylene (B1212753) group, such as a β-dicarbonyl compound. mdpi.comsdiarticle4.com For example, 5-methylbenzofuroxan N-oxide can react with malonic esters to produce substituted 6-methylquinoxaline (B1581460) 1,4-dioxides. mdpi.com Direct oxidation of the quinoxaline ring is also possible using powerful oxidizing agents. A complex of hypofluorous acid with acetonitrile (B52724) has been shown to oxidize quinoxalines to their 1,4-dioxide derivatives in high yields. mdpi.com The N-oxide functionalities not only modulate biological effects but also facilitate further synthetic modifications of the quinoxaline ring. mdpi.com

Table 5: Synthesis of Quinoxaline 1,4-Dioxide Derivatives

| Precursor(s) | Reagent/Method | Product |

|---|---|---|

| 5-Methylbenzofuroxan N-oxide + Diethyl malonate | Beirut Reaction (e.g., Et₃N, MeOH) | 2-Carboethoxy-3-hydroxy-6-methylquinoxaline 1,4-dioxide mdpi.com |

| 5-Methylbenzofuroxan N-oxide + 1,1,1-Trifluoro-2,4-pentanedione | Beirut Reaction (e.g., Et₃N, THF) | 2-Acetyl-3-trifluoromethyl-6-methylquinoxaline 1,4-dioxide |

| 5-Methylquinoxaline (B1213170) | HOF·CH₃CN | 5-Methylquinoxaline 1,4-dioxide mdpi.com |

Ring Rearrangements and Ring Transformation Studies

Ring rearrangements and transformations of the quinoxaline scaffold, including derivatives like this compound, can lead to the formation of diverse heterocyclic systems. These reactions often proceed through intermediates that allow for the expansion, contraction, or complete alteration of the pyrazine ring.

One notable transformation is the acid-catalyzed rearrangement of quinoxalinone derivatives into 2-heteroaryl-substituted benzimidazoles. researchgate.net While not directly involving this compound, this illustrates a potential pathway for the quinoxaline core to undergo significant structural changes. Another example includes the oxidative ring contraction of 1,5-benzodiazepine derivatives under UV irradiation to yield 2-benzoyl-3-methyl-quinoxaline, demonstrating a synthetic route to substituted quinoxalines from different heterocyclic systems. sapub.org

Furthermore, the alkaline hydrolysis of fused alloxazines, such as 8-Amino-1H-benzo[g]pteridine-2, 4-dione, can result in the formation of quinoxaline derivatives like 6-Amino-3-oxo-3, 4-dihydro-quinoxaline-2-carboxylic acid. sapub.org Ring expansion of benzimidazoles with chloroform (B151607) can also yield 2-chloro quinoxaline derivatives. sapub.org These examples highlight the versatility of the quinoxaline system and related heterocycles in undergoing ring transformations, suggesting that this compound could potentially be a substrate for similar rearrangement reactions, leading to novel chemical entities.

Site-Specific Chemical Modifications and Functionalization Strategies

The structure of this compound offers multiple sites for chemical modification, including the amino group, the methyl group, and the aromatic rings. Functionalization at these specific positions can be used to modulate the compound's chemical and biological properties.

Elaboration at the Methyl Group Position

The methyl group at the 5-position of the quinoxaline ring is a key site for functionalization. Microsomal studies have shown that this methyl group can be oxidized to form a carboxylic acid metabolite, indicating its susceptibility to oxidative transformation. vulcanchem.com This suggests that chemical methods could be employed to achieve similar transformations, providing a handle for further derivatization.

While direct functionalization of the methyl group on this compound is not extensively documented in the provided results, analogous reactions on similar N-heterocyclic compounds offer insights into potential strategies. For instance, photocatalytic methods have been developed for the α-functionalization of amines, where the regioselectivity can be controlled by altering reaction conditions. nih.gov Such strategies could potentially be adapted to target the methyl group of this compound.

Substituent Effects on Reactivity and Selectivity

The nature and position of substituents on the quinoxaline ring significantly influence its reactivity and the selectivity of chemical transformations. The amino group at the 2-position and the methyl group at the 5-position of this compound exert electronic and steric effects that direct the outcome of reactions.

The amino group at the 2-position is known to influence nucleophilic substitution reactions. In studies on 2-monosubstituted quinoxalines, it was found that those bearing an amine substituent only reacted with strong alkyl nucleophiles. mdpi.comnih.gov This is attributed to the electronic properties of the amino group. The methyl group at the 5-position can induce steric effects that influence ring planarity and electronic conjugation. vulcanchem.com

In the context of N-oxides, substituents on the benzenoid ring of quinoxaline N-oxides show enhanced reactivity toward nucleophilic substitution, particularly at the position alpha to the N-oxide moiety. thieme-connect.de The presence of electron-donating or electron-withdrawing groups on the quinoxaline ring can also dictate the regioselectivity of reactions. For example, in the synthesis of quinoxalines from substituted anilines, the electronic nature of the substituent can affect the product yield and isomer distribution. rsc.org

Photoinduced and Electrochemical Reactions of Quinoxaline-2-amines

Quinoxaline derivatives, including those with amino substituents, can participate in a range of photoinduced and electrochemical reactions. These reactions often involve the generation of radical intermediates or changes in the electronic state of the molecule, leading to unique chemical transformations.

Photoinduced Reactions:

Quinoxaline-2(1H)-ones, which are structurally related to quinoxalin-2-amines through tautomerism, have been shown to undergo photoinduced dehydrogenative amination with aliphatic amines. acs.org These reactions can proceed without the need for a metal catalyst or strong oxidant, with air serving as the oxidant. acs.org Mechanistic studies suggest that the quinoxalin-2(1H)-one itself can act as a photosensitizer. acs.org

Furthermore, the photoinduced processes of quinoxaline derivatives can lead to the generation of reactive oxygen species (ROS) through electron transfer from the excited state of the quinoxaline molecule to molecular oxygen. mdpi.com The photochemical activity can be influenced by the specific substituents on the quinoxaline ring. mdpi.com

Electrochemical Reactions:

The electrochemical behavior of quinoxaline derivatives is often centered on the pyrazine ring, which can undergo reduction. nih.gov For quinoxalin-2-one derivatives, a pH-dependent two-electron reduction process is observed. nih.gov The presence of an amino group can influence this process; for instance, a nonprotonized amino group can accelerate the reduction of a semiquinone intermediate. nih.gov

Electrochemical methods have also been developed for the synthesis of 3-aminoquinoxalinones, which involves the nucleophilic addition of an amine to a protonated quinoxalin-2(1H)-one, followed by anodic oxidation and deprotonation. rsc.orgtandfonline.com The electrochemical reduction of 2-substituted quinoxaline derivatives in an aprotic medium has been studied, revealing that the process occurs with the formation of a radical anion. abechem.com The reduction potential is influenced by the nature of the substituent. abechem.com

Mechanistic Investigations of Biological Activities of 5 Methylquinoxalin 2 Amine and Its Derivatives

Molecular Mechanisms of Enzyme Inhibition

Derivatives of 5-Methylquinoxalin-2-amine have demonstrated inhibitory activity against a range of enzymes implicated in various disease states. The following subsections detail the molecular interactions and pathways involved in this inhibition.

Certain phenylisoxazole quinoxalin-2-amine (B120755) hybrids have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion. The inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes. Molecular docking studies have provided insights into the binding modes of these inhibitors.

For instance, compound 5h , a phenylisoxazole quinoxalin-2-amine hybrid, has shown significant α-amylase inhibitory activity. nih.gov Its mechanism of action involves key interactions within the enzyme's active site. The amide group of the inhibitor forms a hydrogen bond with the amino acid residue ASP300, while the nitrogen atom of the isoxazole (B147169) ring interacts with HIS101, and the nitro group substituent forms a hydrogen bond with LYS200. nih.gov Furthermore, the quinoxaline (B1680401) moiety establishes π-alkyl bonds with LEU162 and ILE235, contributing to the stable binding of the inhibitor. nih.gov

Similarly, in the context of α-glucosidase inhibition, another derivative, compound 5c , has demonstrated high potency. nih.gov The binding of these derivatives to the active sites of both enzymes effectively blocks substrate access, thereby impeding the breakdown of complex carbohydrates into absorbable monosaccharides. Some derivatives have shown the potential to act as dual inhibitors for both enzymes. nih.gov

Interactive Data Table: Inhibitory Activity of Phenylisoxazole Quinoxalin-2-amine Hybrids

| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |

|---|---|---|

| 5h | 16.4 ± 0.1 | 31.6 ± 0.4 |

| 5i | 34.4 ± 0.36 | - |

| 5c | - | 15.2 ± 0.3 |

| Acarbose (Control) | 24.0 ± 0.9 | 49.3 ± 1.1 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. Data sourced from nih.gov.

Quinoxaline derivatives have emerged as a significant class of tyrosine kinase inhibitors, which are pivotal in cancer therapy due to their role in cell proliferation, differentiation, and survival. ekb.eg These compounds often function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of downstream substrates. ekb.eg

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. ekb.eg Several 6-chloroquinoxaline (B1265817) derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. ekb.eg Molecular modeling studies have elucidated the binding affinity of these compounds within the VEGFR-2 active site, confirming their mechanism of action. ekb.eg The design of these inhibitors is often guided by the X-ray crystal structures of kinase-inhibitor complexes, allowing for the optimization of interactions with key amino acid residues in the ATP-binding pocket. nih.gov

Beyond the aforementioned enzymes, derivatives of this compound have been shown to inhibit other critical enzyme targets.

Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and has been implicated in carcinogenesis. nih.gov Certain novel quinoxaline derivatives have been identified as potent and selective COX-2 inhibitors. nih.gov The mechanism of inhibition involves blocking the enzyme's active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. mdpi.com Some of these derivatives have demonstrated dual inhibitory activity against both COX-2 and Epidermal Growth Factor Receptor (EGFR). nih.gov

Topoisomerase II is another important target in cancer chemotherapy. This enzyme is crucial for DNA replication and cell division. Quinoxaline-based derivatives have been shown to inhibit topoisomerase II, leading to cell cycle arrest, particularly in the S phase. nih.gov This inhibition of enzyme function prevents the resolution of DNA tangles and supercoils, ultimately triggering apoptotic cell death in cancer cells. nih.gov

Cellular and Molecular Mechanisms in Antiproliferative and Anticancer Contexts

The antiproliferative and anticancer properties of this compound derivatives are a result of their ability to modulate key cellular pathways, leading to cell death and the inhibition of tumor growth.

A primary mechanism by which quinoxaline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is achieved through the modulation of various signaling pathways.

Research has shown that certain quinoxaline-based compounds can significantly upregulate the expression of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.gov The activation of caspase-8 is indicative of the extrinsic apoptosis pathway, which is initiated by the binding of death ligands to cell surface receptors. oaepublish.com This, in turn, can lead to the cleavage of BID, which then activates the intrinsic or mitochondrial pathway of apoptosis. oaepublish.com The activation of caspase-9, a key initiator caspase in the intrinsic pathway, further propagates the apoptotic signal, leading to the activation of executioner caspases like caspase-3. oaepublish.commdpi.com This cascade of events culminates in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

A significant challenge in cancer therapy is the presence of hypoxic (low oxygen) regions within solid tumors, which are often resistant to conventional therapies. Quinoxaline N-oxide derivatives have been developed as hypoxia-selective cytotoxins, demonstrating significantly greater potency under hypoxic conditions compared to aerobic conditions. nih.gov

The mechanism of this selectivity is attributed to a "bis-bioreductive" activation process. nih.gov In the low-oxygen environment of a tumor, the N-oxide moiety of the quinoxaline derivative is reduced by cellular reductases. This initial reduction bioactivates the compound, transforming it into a potent DNA intercalator. nih.gov A subsequent reduction of a nitro group on the molecule generates highly reactive and cytotoxic metabolites that cause cellular damage and lead to cell death. nih.gov This two-step activation is inhibited by the presence of oxygen, thus conferring selectivity for hypoxic tumor cells while sparing healthy, well-oxygenated tissues. nih.gov

Interactive Data Table: Hypoxic Cytotoxicity of a Quinoxaline N-oxide Derivative

| Compound | Potency under Hypoxia | Potency under 20% O2 | Hypoxic Selectivity Ratio |

|---|---|---|---|

| 1-NCO (Nitracrine N-oxide) | High | Very Low | 1000-1500 |

| 1-NC (Nitracrine) | Moderate | Low | 10 ± 1 |

The hypoxic selectivity ratio is the ratio of potency under hypoxic conditions to potency under aerobic conditions. A higher ratio indicates greater selectivity for hypoxic cells. Data sourced from nih.gov.

Compound Names Table

| Abbreviation/Number | Full Chemical Name |

| 5h | Phenylisoxazole quinoxalin-2-amine hybrid |

| 5i | Phenylisoxazole quinoxalin-2-amine hybrid |

| 5c | Phenylisoxazole quinoxalin-2-amine hybrid |

| 1-NCO | Nitracrine N-oxide |

| 1-NC | Nitracrine |

| VEGFR-2 | Vascular Endothelial Growth Factor Receptor-2 |

| COX-2 | Cyclooxygenase-2 |

| EGFR | Epidermal Growth Factor Receptor |

| Bcl-2 | B-cell lymphoma 2 |

| BID | BH3 interacting-domain death agonist |

Interference with Key Cellular Signaling Pathways

While specific studies on this compound's direct interference with cellular signaling pathways are not extensively detailed in the reviewed literature, the broader class of quinoxaline derivatives has been shown to modulate various signaling cascades critical to cell proliferation, survival, and inflammation.

One of the key mechanisms identified for quinoxaline derivatives is the inhibition of kinases involved in cancer progression. For instance, certain quinoxaline urea (B33335) analogs have been found to reduce the phosphorylation of Inhibitor of nuclear factor (NF) kappa B kinase beta (IKKβ). nih.gov This is a crucial event in the activation of the NF-κB signaling pathway, which is often dysregulated in cancer and inflammatory diseases. By inhibiting IKKβ phosphorylation, these compounds can effectively block the downstream signaling that promotes tumor growth. nih.gov

Furthermore, some quinoxaline derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov The design of these inhibitors often involves a quinoxaline scaffold that occupies the hinge region of the kinase, forming hydrophobic interactions. nih.gov The addition of specific pharmacophoric moieties allows for hydrogen bond interactions with key residues in the DFG (Asp-Phe-Gly) motif of the kinase, which is essential for its activation. nih.gov

The antitumor effects of some quinoxaline-arylfuran derivatives have been linked to the induction of apoptosis through the modulation of Bcl-2 family proteins. These compounds can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards programmed cell death. nih.gov

Mechanisms of Action in Antimicrobial and Antiparasitic Frameworks

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial and antiparasitic activities, with their mechanisms of action being a subject of ongoing investigation.

Antibacterial Mechanisms Against Specific Microbial Strains

The antibacterial action of quinoxaline-2-amine derivatives is often attributed to their ability to compromise the structural integrity of the bacterial cell membrane. This disruption leads to the leakage of intracellular components, ultimately causing bacterial cell death. rsc.org The introduction of an amino group at the C-2 position of the quinoxaline ring is believed to enhance water solubility and antibacterial potency. nih.gov This modification can lead to a cationic configuration, which may help in overcoming bacterial resistance mechanisms. nih.gov

Studies on structurally novel C-2 amine-substituted quinoxaline analogues have shown good to moderate activity against a range of bacteria including Staphylococcus aureus, Bacillus subtilis, methicillin-resistant S. aureus (MRSA), and Escherichia coli. rsc.org Time-kill kinetic studies have revealed that at higher concentrations, these compounds can directly kill MRSA cells. rsc.org Furthermore, they have been observed to disperse established bacterial biofilms, a key factor in persistent infections. rsc.org

| Compound Type | Bacterial Strains | Mechanism of Action | Reference |

| C-2 amine-substituted quinoxalines | S. aureus, B. subtilis, MRSA, E. coli | Compromises cell membrane integrity, leading to leakage of intracellular constituents. | rsc.orgnih.gov |

| Quinoxaline urea analogs | MRSA | Direct killing of bacterial cells. | rsc.org |

Antifungal Mechanisms

The antifungal activity of quinoxaline derivatives has been demonstrated against various fungal pathogens. For instance, certain synthesized quinoxaline derivatives have shown significant activity against Rhizoctonia solani, a plant pathogenic fungus. nih.gov Scanning electron microscopy has revealed that these compounds can affect the cell morphology of the fungus. nih.gov

Some quinoxalinone derivatives have been screened for their activity against Aspergillus ochraceus and Penicillium chrysogenum. mdpi.com While the precise mechanism is not fully elucidated, it is likely that these compounds interfere with essential cellular processes in a manner similar to their antibacterial action, possibly involving membrane disruption or inhibition of key enzymes.

| Compound Derivative | Fungal Strain | Observed Effect | Reference |

| Quinoxaline derivatives | Rhizoctonia solani | Affects cell morphology. | nih.gov |

| Quinoxalinone derivatives | Aspergillus ochraceus, Penicillium chrysogenum | Antifungal activity. | mdpi.com |

Antiviral and Antiparasitic Mechanisms

Quinoxaline derivatives have shown promise as antiviral and antiparasitic agents. nih.govnih.gov Their planar polyaromatic system makes them good candidates for targeting viral proteins, such as the NS1 protein of the influenza virus. nih.gov Some indoloquinoxaline derivatives are thought to exert their antiviral action by mediating the interferon pathway, particularly when introduced after viral infection. nih.gov

In the context of parasitic diseases, quinoxaline 1,4-di-N-oxides (QdNOs) have been investigated for their activity against Entamoeba histolytica. These compounds have been shown to induce morphological changes in the parasite, increase reactive oxygen species, and inhibit the activity of thioredoxin reductase, a crucial enzyme in the parasite's antioxidant defense system. nih.gov

| Compound Class | Pathogen | Proposed Mechanism | Reference |

| Quinoxaline derivatives | Influenza virus | Targeting the NS1 protein. | nih.gov |

| Indoloquinoxaline derivatives | Vesicular stomatitis virus (VSV) | Mediating the interferon pathway. | nih.gov |

| Quinoxaline 1,4-di-N-oxides | Entamoeba histolytica | Inhibition of thioredoxin reductase, increased ROS. | nih.gov |

Structure-Activity Relationship (SAR) and Pharmacophore Mapping of Quinoxaline-2-amine Scaffolds

The biological potency of quinoxaline-2-amine derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies and pharmacophore mapping provide valuable insights into the key molecular motifs required for their activity.

Correlation of Structural Motifs with Biological Potency

SAR studies on various quinoxaline derivatives have highlighted the importance of substituent positioning and nature on their biological activity. For anticancer quinoxalines, the presence of electron-donating groups on the quinoxaline ring generally increases activity, while electron-withdrawing groups tend to decrease it. mdpi.com The nature of the linker at the third position is also crucial, with an N-linker often being more favorable than an O-linker. mdpi.com Furthermore, a secondary amine at this position has been shown to enhance activity compared to primary or tertiary amines. mdpi.com

In the context of antibacterial activity, the introduction of a primary or secondary amino group at the C-2 position significantly influences the antibacterial potency and spectrum. nih.gov For antifungal activity against Rhizoctonia solani, specific substitutions on a phenylhydrazone moiety linked to the quinoxaline scaffold have been shown to be critical for high potency. researchgate.net

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity. ijpsonline.com For quinoxaline derivatives, pharmacophore models often highlight the importance of hydrogen bond donors and acceptors, as well as hydrophobic regions. researchgate.net For instance, in the design of VEGFR-2 inhibitors, a pharmacophore model would typically include a region for the quinoxaline scaffold to bind to the hinge region of the enzyme, a hydrogen-bonding moiety to interact with the DFG motif, and a terminal hydrophobic tail to occupy a back pocket. nih.gov A five-point pharmacophore hypothesis (AADRR - two acceptor, one donor, two ring aromatic) has been proposed for quinoxaline derivatives acting as aldose reductase 2 inhibitors. nih.gov

| Biological Activity | Favorable Structural Features | Unfavorable Structural Features | Reference |

| Anticancer | Electron-donating groups on the quinoxaline ring, N-linker at C-3, secondary amine at C-3. | Electron-withdrawing groups, O-linker at C-3, primary or tertiary amine at C-3. | mdpi.com |

| Antibacterial | Primary or secondary amino group at C-2. | nih.gov | |

| Antifungal (R. solani) | Specific substitutions on a linked phenylhydrazone moiety. | researchgate.net | |

| VEGFR-2 Inhibition | Quinoxaline scaffold, hydrogen-bonding moiety, terminal hydrophobic tail. | nih.gov | |

| Aldose Reductase 2 Inhibition | Features matching an AADRR pharmacophore hypothesis. | nih.gov |

Identification of Key Functional Groups for Enhanced Activity

The biological activity of this compound and its derivatives is profoundly influenced by the nature and position of various functional groups attached to the quinoxaline core. Structure-Activity Relationship (SAR) studies have been instrumental in identifying the key molecular features that enhance or diminish the therapeutic potential of these compounds across different biological targets.

Research into quinoxaline derivatives has revealed that specific substitutions on the benzene (B151609) and pyrazine (B50134) rings are critical for activity. For instance, the presence of N-oxide groups in quinoxaline 1,4-di-N-oxides (QdNOs) is considered a primary functional feature responsible for many of their biological properties, including antiparasitic effects. nih.gov Modifications at the R2, R3, R6, and R7 positions of the quinoxaline ring have been directly linked to variations in biological activity and selectivity. nih.gov

In the context of anticancer activity, the electronic properties of the substituents play a crucial role. Studies on certain quinoxaline derivatives have shown that electron-releasing groups, such as a methoxy (B1213986) group (-OCH3), are essential for potent activity against cancer cell lines like HeLa, SMMC-7721, and K562. mdpi.com Conversely, replacing these with electron-withdrawing groups, such as fluorine (-F), tends to decrease the anticancer efficacy. mdpi.com Similarly, other electron-releasing groups like methyl (-CH3) or ethyl (-C2H5) were also found to decrease activity compared to the methoxy group, indicating a specific requirement for the substituent's electronic and steric properties. mdpi.com The nature of the linker at the third position of the quinoxaline ring also impacts activity; an N-linker and a secondary amine at this position were shown to increase activity, whereas an O-linker or primary and tertiary amines led to a decrease. mdpi.com

Further SAR investigations into quinoxaline-isoxazole hybrids as potential inhibitors of α-amylase and α-glucosidase for diabetes treatment have provided more detailed insights. nih.govresearchgate.net These studies demonstrated that the position of a nitro group (-NO2), a strong electron-withdrawing group, significantly alters inhibitory potential. For example, a nitro substitution at the C-7 position resulted in the most potent α-glucosidase inhibition, while moving it to the C-5 position decreased the activity threefold. nih.gov

The following table summarizes the inhibitory activity of selected phenylisoxazole quinoxalin-2-amine hybrids, illustrating the impact of substituent positioning on biological activity.

Computational Chemistry and Molecular Modeling Studies of 5 Methylquinoxalin 2 Amine Systems

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has been a important tool in elucidating the fundamental chemical characteristics of quinoxaline (B1680401) systems. By calculating various electronic and structural parameters, researchers can predict reactivity, stability, and potential biological interactions.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to undergo electronic transitions. irjweb.com

In the context of quinoxaline derivatives, both electron-donating and electron-accepting substituents have been shown to be effective in reducing the HOMO-LUMO energy gap. jocpr.com For instance, theoretical studies on quinoxaline-based compounds have calculated HOMO-LUMO gaps ranging from 2.91 eV to 3.73 eV. worktribe.com The HOMO is associated with the ability to donate an electron, while the LUMO represents the capacity to accept an electron. irjweb.comresearchgate.net The distribution of these orbitals can also provide insights into intramolecular charge transfer. irjweb.com For some quinoxaline derivatives, the LUMO is primarily concentrated on the quinoxaline core. worktribe.com

Prediction of Redox Potentials and Electron Transfer Characteristics

DFT calculations are also employed to predict the redox potentials of molecules, providing insight into their electron transfer capabilities. jocpr.comrsc.org The redox potential indicates the tendency of a molecule to be oxidized or reduced. For quinoxaline-2-one and its derivatives, DFT/B3LYP methods have been used to calculate electrode potentials in an aqueous phase. jocpr.com

Studies on related quinoxaline derivatives have shown that the introduction of electron-donating groups, such as an amino group, can lead to a more negative reduction potential, indicating a greater tendency for the reduced form to be oxidized by donating electrons. jocpr.comresearchgate.net Conversely, the parent quinoxalin-2-one shows a greater tendency for its oxidized form to be reduced by accepting electrons. jocpr.comresearchgate.net The structure of aliphatic amines influences their oxidation potential, with secondary and tertiary amines generally being easier to oxidize than primary amines. researchgate.net The electrochemical potential at which aniline (B41778) derivatives are oxidized is dependent on the nature of the substituents on both the nitrogen and the aromatic ring. researchgate.net

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values. wolfram.com Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. researchgate.net

MEP analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems. researchgate.netnumberanalytics.com By identifying the regions of positive and negative electrostatic potential, researchers can predict how a molecule like 5-methylquinoxalin-2-amine might interact with biological targets. uni-muenchen.denumberanalytics.com

Calculation of Global and Local Reactivity Descriptors

Beyond the HOMO-LUMO gap, a range of global and local reactivity descriptors can be calculated using DFT to further characterize a molecule's reactivity. nih.gov These descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's stability and chemical reactivity. nih.gov

Global Reactivity Descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. researchgate.net

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. researchgate.net A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.com

Global Softness (S): The reciprocal of global hardness. researchgate.net

Electrophilicity Index (ω): A quantitative measure of the global electrophilic nature of a molecule. researchgate.netarxiv.org

Local Reactivity Descriptors , such as the Fukui function (f(r)) , are used to identify the most reactive sites within a molecule. arxiv.orgrsc.org The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. arxiv.org This allows for the prediction of where a molecule is most likely to undergo a nucleophilic or electrophilic attack. rsc.org

Studies on quinoxaline derivatives have utilized these descriptors to understand their chemical behavior and potential bioactivity. jocpr.comresearchgate.net

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and design, as it helps to understand the interactions between a potential drug molecule and its biological target.

Prediction of Ligand-Target Protein Binding Modes and Affinities

Molecular docking studies have been performed on derivatives of this compound to predict their binding modes and affinities with various protein targets. rsc.orgnih.gov These studies are crucial for understanding the potential mechanism of action and for optimizing the structure of the ligand to enhance its binding.

For example, derivatives of this compound have been investigated as potential inhibitors of enzymes like α-amylase and α-glucosidase. rsc.orgnih.gov In one study, a phenylisoxazole quinoxalin-2-amine (B120755) hybrid, compound 5h , was identified as a potential dual inhibitor for both enzymes. rsc.orgnih.gov Molecular docking revealed that this compound exhibited a high binding energy with the active sites of both α-amylase and α-glucosidase. rsc.orgnih.gov The predicted binding mode for 5h with α-amylase showed the formation of hydrogen bonds and π-alkyl interactions with key amino acid residues in the enzyme's active site. rsc.org

Similarly, another derivative, compound 5c , showed the highest binding energy with the α-glucosidase enzyme. rsc.org The binding affinity, often expressed as binding free energy (ΔG) in kcal/mol, provides a quantitative measure of the strength of the interaction. nih.gov For instance, derivatives of 3-methylquinoxaline have been evaluated as inhibitors of VEGFR-2, with their binding free energies calculated to assess their potential. nih.gov

Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The biological activity of this compound and its derivatives is fundamentally governed by their interactions with protein targets. Computational studies, particularly molecular docking, have been instrumental in elucidating the specific intermolecular forces that stabilize the ligand-protein complex. These interactions primarily include hydrogen bonding, hydrophobic interactions, and π-stacking.

The this compound scaffold contains key functional groups that facilitate these interactions. The amino group at the C2 position and the nitrogen atoms within the quinoxaline ring system can act as hydrogen bond donors and acceptors. vulcanchem.com The fused aromatic rings provide a rigid structure ideal for π-π stacking interactions with aromatic residues in a protein's binding pocket. vulcanchem.comscbt.com

In studies of phenylisoxazole quinoxalin-2-amine hybrids as inhibitors of α-amylase and α-glucosidase, specific interactions have been mapped out. For instance, derivatives of this scaffold form hydrogen bonds with key amino acid residues such as ASP300, HIS101, and LYS200 in the active site of α-amylase. rsc.org Similarly, in the α-glucosidase enzyme, hydrogen bonds are observed with residues like ARG1311 and ASN1792. rsc.org

Hydrophobic interactions also play a crucial role. The methyl group of the quinoxaline core and other nonpolar moieties on derivatives contribute to binding by interacting with hydrophobic pockets within the enzyme's active site. vulcanchem.com In the case of α-amylase inhibitors, hydrophobic interactions were observed with several residues, and π-π T-shaped bonds were formed via the quinoxaline group with residues like HIS1727. rsc.org These combined interactions anchor the ligand in the binding site, leading to potent inhibitory activity.

Table 1: Key Intermolecular Interactions of this compound Derivatives with Target Enzymes

| Target Enzyme | Derivative Type | Interacting Residues | Interaction Type | Reference |

| α-Amylase | Phenylisoxazole quinoxalin-2-amine hybrid (5h) | ASP300, HIS101, LYS200 | Hydrogen Bonding | rsc.org |

| α-Amylase | Phenylisoxazole quinoxalin-2-amine hybrid (5h) | HIS1727 | π-π T-shaped | rsc.org |

| α-Amylase | Phenylisoxazole quinoxalin-2-amine hybrid (5i) | ASP300, HIS305 | Hydrophobic | nih.gov |

| α-Glucosidase | Phenylisoxazole quinoxalin-2-amine hybrid (5c) | ARG1311, ASN1792 | Hydrogen Bonding | rsc.org |

| α-Glucosidase | Phenylisoxazole quinoxalin-2-amine hybrid (5h) | TYR1787, ASN1792 | Hydrogen Bonding | rsc.org |

Virtual Screening Methodologies for Novel Ligand Identification

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures most likely to bind to a drug target. mdpi.com This approach is faster and more cost-effective than experimental high-throughput screening (HTS). mmsl.cz Methodologies for VS are broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). pensoft.netmedchemexpress.com

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a biological target is known, SBVS methods can be employed. mdpi.com The most common SBVS technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a protein and estimates the binding affinity using a scoring function. mmsl.cz For targets of this compound derivatives, such as α-amylase and α-glucosidase, SBVS can be used to dock thousands of candidate molecules against the known crystal structure of the enzyme to prioritize potential inhibitors. nih.govresearchgate.net

Ligand-Based Virtual Screening (LBVS): In the absence of a target's 3D structure, LBVS methods use the chemical structure of known active ligands, such as this compound, as a template. medchemexpress.communi.cz These methods are based on the principle that structurally similar molecules are likely to have similar biological activities. pensoft.net Common LBVS techniques include:

Similarity Searching: This involves screening a database for molecules that have a high degree of structural similarity to a known active compound.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. mmsl.cz This model is then used as a 3D query to search compound libraries for molecules that match these features.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mmsl.cz A predictive QSAR model can then be used to estimate the activity of new, untested compounds.

Table 2: Overview of Virtual Screening Methodologies

| Methodology | Basis | Requirement | Common Techniques | Reference |

| Structure-Based (SBVS) | 3D structure of the target protein | Known protein crystal or homology model structure | Molecular Docking, Scoring | mdpi.compensoft.net |

| Ligand-Based (LBVS) | Structure of known active ligands | A set of known active/inactive compounds | Similarity Searching, Pharmacophore Modeling, QSAR | medchemexpress.communi.cz |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide powerful insights into the behavior of biological systems at an atomic level over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the stability of protein-ligand complexes, conformational changes, and the pathways of ligand binding and unbinding. nih.govnih.gov

Assessment of Protein-Ligand Complex Stability over Time

A critical application of MD simulations is to assess the stability of a ligand within a protein's binding site after an initial pose is predicted by molecular docking. researchgate.net The stability of the complex is often evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg) over the course of the simulation, which can range from nanoseconds to microseconds. frontiersin.orgnih.gov

A stable protein-ligand complex will typically show a low and converging RMSD value, indicating that the ligand remains in its binding pocket without significant structural changes. frontiersin.org For example, MD simulations of phenylisoxazole quinoxalin-2-amine hybrids bound to α-amylase and α-glucosidase were conducted for 5000 picoseconds (5 nanoseconds) to evaluate complex stability. researchgate.net The results indicated that the selected compounds formed stable complexes with the enzymes. nih.govresearchgate.net Similarly, MD simulations of other quinoxaline derivatives targeting various kinases have been used to confirm the stability of the docked poses in a simulated physiological environment. researchgate.net A high RMSD value, in contrast, would suggest instability and potential dissociation of the ligand. frontiersin.org

Table 3: MD Simulation Parameters for Stability Assessment of Quinoxaline Derivatives

| System | Simulation Time | Key Metric | Observation | Reference |

| 5h-amylase complex | 5000 ps (5 ns) | Stability & Dynamics | Exhibited relative stability when binding. | researchgate.net |

| 5c-glucosidase complex | 5000 ps (5 ns) | Stability & Dynamics | Exhibited relative stability when binding. | researchgate.net |

| SA-4 - VEGFR-2 complex | Not specified | Protein-ligand stability | Moderate stability of the protein-ligand complex. | researchgate.net |

| Ligand 1-3 - PTP1B complex | Not specified | RMSD | Stable binding mode observed. | nih.gov |

Analysis of Conformational Dynamics and Structural Flexibility

MD simulations are uniquely capable of capturing the dynamic nature of proteins and ligands. nih.gov Both the protein and the bound ligand are not static but are constantly in motion, undergoing conformational changes that can be crucial for biological function. Simulations can reveal how the binding of a ligand like a this compound derivative can alter the flexibility of certain regions of the protein, such as loops or helices, or induce an "induced fit". mpg.de

Analysis of MD trajectories can identify which parts of the protein become more rigid or more flexible upon ligand binding. For example, in simulations of a PKA RIα homodimer, the removal of cAMP from binding domains was shown to induce large-scale structural changes and affect the conformational space of the dimer interface. rsc.org Similarly, simulations of the ubiquitin-conjugating enzyme Ube2g2 revealed that the binding of a partner protein (G2BR) caused a key loop (the β4α2 loop) to shift from a predominantly "open" conformation to a "closed" one. nih.gov These dynamic changes are often essential for enzyme activation or inhibition and can be analyzed using techniques like Principal Component Analysis (PCA) to characterize the major modes of motion. mdpi.com

Exploration of Binding and Unbinding Pathways

Understanding the kinetic aspects of drug-target interactions, such as the rates of association and dissociation, is critical for drug design. MD simulation techniques can be used to explore the physical pathways a ligand takes when it binds to or unbinds from a protein. uiuc.edu

Specialized simulation methods like steered molecular dynamics (SMD), metadynamics, and τ-Random Acceleration Molecular Dynamics (τRAMD) are used to accelerate the rare events of binding and unbinding, making them observable on a computationally accessible timescale. chemrxiv.orgbiorxiv.org These simulations can reveal transient intermediate states, key protein-ligand interactions that guide the process, and the conformational changes in the protein that are required to open or close the binding pocket. uiuc.edubiorxiv.org Studies on various inhibitor-protein systems have shown that ligands may have multiple unbinding pathways. biorxiv.org For example, simulations of inhibitors unbinding from p38α MAPK revealed three distinct pathways: one through the catalytic site, one through an allosteric site, and a third involving the opening of the P-loop. biorxiv.org Identifying these pathways can provide crucial insights for designing drugs with optimized residence times and kinetic profiles.

Spectroscopic Characterization and Advanced Analytical Techniques for 5 Methylquinoxalin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides insights into the chemical environment, connectivity, and spatial arrangement of atoms.

¹H-NMR for Proton Environment Elucidation

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 5-Methylquinoxalin-2-amine, the ¹H-NMR spectrum reveals distinct signals corresponding to the amine, aromatic, and methyl protons.

The protons of the amino group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature. The methyl group (-CH₃) protons are expected to produce a sharp singlet in the upfield region of the spectrum. The protons on the quinoxaline (B1680401) core give rise to more complex signals in the aromatic region. The proton at the C3 position is expected to appear as a singlet. The three adjacent protons on the benzene (B151609) ring (H6, H7, and H8) form a coupled spin system, resulting in a set of doublets and a triplet.

Table 1: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH₂ | 5.0 - 6.5 | broad singlet | - |

| H3 | ~8.0 | singlet | - |

| H6 | 7.2 - 7.5 | doublet | ~7-9 |

| H7 | 7.2 - 7.5 | triplet | ~7-9 |

| H8 | ~7.7 | doublet | ~7-9 |

Note: Predicted values are based on general data for quinoxaline derivatives and may vary depending on the solvent and experimental conditions.

¹³C-NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. In a typical broadband decoupled ¹³C-NMR spectrum of this compound, each chemically non-equivalent carbon atom produces a single peak. This allows for the direct counting of unique carbon atoms in the structure.

The spectrum is expected to show nine distinct signals. The carbon atoms of the quinoxaline ring system resonate in the downfield aromatic region (110-160 ppm). openstax.org The C2 carbon, being attached to the electronegative amino group, is expected to appear at a significantly downfield chemical shift. openstax.org Conversely, the methyl carbon will produce a signal in the highly shielded, upfield region of the spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| 5-CH₃ | 20 - 25 |

| Aromatic C-H (C3, C6, C7, C8) | 115 - 130 |

| Quaternary Aromatic C (C4a, C8a) | 135 - 145 |

| Aromatic C-N (C2) | 150 - 160 |

Note: Predicted values are based on general data for quinoxaline derivatives and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

While 1D-NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially for complex aromatic systems. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the H6, H7, and H8 protons, confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for definitively assigning the signals for C3, C6, C7, C8, and the methyl carbon by linking them to their corresponding, already-assigned proton signals.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Functional Group Vibrations (e.g., N-H, C=N, Aromatic C-H)

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

N-H Stretching: As a primary amine, the compound will exhibit two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

Aromatic C-H Stretching: A sharp absorption band is expected just above 3000 cm⁻¹ due to the C-H stretching vibrations of the quinoxaline ring.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the pyrazine (B50134) ring and the C=C bonds of the aromatic system typically appear as a series of medium to strong bands in the 1500-1650 cm⁻¹ region. nih.gov

N-H Bending: The scissoring vibration of the primary amine group usually gives rise to a medium to strong band around 1600-1650 cm⁻¹. wpmucdn.com

C-N Stretching: The stretching vibration for the aromatic amine C-N bond is typically observed in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| C=N / C=C | Ring Stretch | 1500 - 1650 | Medium-Strong |

| Primary Amine (-NH₂) | Bend (Scissoring) | 1600 - 1650 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable information about the molecular structure.

For this compound (C₉H₉N₃), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak at an m/z corresponding to its molecular weight (159.08 g/mol ). The fragmentation pattern is dictated by the stability of the quinoxaline ring system. Common fragmentation pathways for quinoxaline derivatives include the sequential loss of small, stable molecules. A characteristic fragmentation for the pyrazine ring is the loss of a molecule of hydrogen cyanide (HCN, 27 Da). Another likely fragmentation would be the loss of a hydrogen radical from the molecular ion to form a stable [M-H]⁺ ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing its exact mass. nih.govresearchgate.net This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, typically to the third or fourth decimal place, which allows for the determination of its elemental composition. researchgate.net The high resolving power of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), enables the differentiation between compounds with the same nominal mass but different elemental formulas. researchgate.net

For this compound (C₉H₉N₃), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. This high degree of mass accuracy provides a high level of confidence in the identification of the compound in complex mixtures. nih.gov

Table 1: Theoretical Exact Mass of this compound

| Compound Name | Molecular Formula | Theoretical Exact Mass (monoisotopic) |

| This compound | C₉H₉N₃ | 159.080 |

Data table generated based on the principles of HRMS for illustrative purposes.

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation patterns. chemguide.co.uk When this compound is subjected to ionization in a mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. The study of these fragments helps to confirm the compound's structure.

For amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org In the case of this compound, the fragmentation would likely involve the quinoxaline ring system. Aromatic systems are generally stable, leading to strong molecular ion peaks. libretexts.org However, characteristic losses from the methyl group or cleavage of the amine group can be expected. For instance, the loss of a methyl radical (•CH₃) would result in a fragment ion with a specific m/z value.

Table 2: Potential Fragmentation Ions of this compound

| Fragmentation Process | Lost Fragment | Resulting Ion Structure (Postulated) | Theoretical m/z of Fragment Ion |

| Loss of a methyl radical | •CH₃ | [C₈H₆N₃]⁺ | 144.056 |

| Loss of ammonia (B1221849) | NH₃ | [C₉H₆]⁺• | 142.047 |

| Loss of hydrogen cyanide | HCN | [C₈H₈N]⁺ | 118.066 |

Data table generated based on general principles of mass spectrometry fragmentation for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, which are the parts of a molecule that absorb light. libretexts.org The quinoxaline ring system in this compound is a significant chromophore.

The absorption of UV-Vis radiation by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The most common transitions in such aromatic and heterocyclic compounds are π → π* and n → π* transitions. libretexts.org The π → π* transitions are typically of high intensity and occur due to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which involve the excitation of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals, are generally of lower intensity. The specific wavelengths (λmax) at which these absorptions occur are characteristic of the compound's electronic structure.

Table 3: Typical Electronic Transitions for Quinoxaline Derivatives

| Type of Transition | Orbital Change | Expected Wavelength Range (nm) |

| π → π | Bonding π to Antibonding π | 200-400 |

| n → π | Non-bonding to Antibonding π | 300-500 |

Data table generated based on general principles of UV-Vis spectroscopy for aromatic heterocycles for illustrative purposes.

Chromatographic Separation and Purity Assessment Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound and its derivatives, reversed-phase HPLC is a commonly employed method. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

The method can be optimized by adjusting the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to a buffered aqueous solution), the flow rate, and the column temperature to achieve good resolution and peak shape for this compound and any related impurities. researchgate.netnih.gov Detection is often carried out using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Table 4: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax |

| Injection Volume | 10 µL |

Data table generated based on typical HPLC methods for aromatic amines for illustrative purposes.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be analyzed by GC, often after derivatization to increase its volatility and improve its chromatographic properties. researchgate.net Amines can be challenging to analyze by GC due to their tendency to cause peak tailing. labrulez.com

Derivatization reactions, such as acylation or silylation, can be employed to convert the amine group into a less polar and more volatile derivative. researchgate.net For instance, reaction with a silylating agent can replace the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group. The choice of a suitable capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is also critical for achieving good separation. helsinki.fi Mass spectrometry is a common detector used with GC (GC-MS), which allows for both separation and structural identification of the derivatives. nih.govnih.gov

Table 5: Illustrative GC Method Parameters for Derivatized this compound

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Mass Spectrometer (MS) |

Data table generated based on typical GC methods for derivatized amines for illustrative purposes.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized chromatographic technique for the separation, identification, and qualitative analysis of compounds. researchgate.netanalyticaltoxicology.com Its simplicity, speed, and low cost make it an indispensable tool in synthetic organic chemistry for monitoring the progress of chemical reactions in real-time. libretexts.orgchemistryhall.com In the context of this compound and its derivatives, TLC is routinely employed to track the conversion of reactants to products, determine reaction completion, and assess the purity of the synthesized compounds. nih.govresearchgate.net

The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent material like silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. chemistryhall.com The separation of components in a mixture is based on the differential partitioning of the compounds between the two phases. researchgate.net For quinoxaline derivatives, silica gel is a commonly used stationary phase. nih.govresearchgate.net

Reaction Monitoring

The synthesis of quinoxaline derivatives is frequently monitored by TLC to observe the consumption of starting materials and the formation of the desired product. nih.govijrar.org The process generally involves spotting a small aliquot of the reaction mixture onto a TLC plate alongside the starting materials. rochester.edu A "co-spot," where the reaction mixture is spotted on top of the starting material, is also often used to aid in identification, especially when the reactant and product have similar retention factor (Rf) values. libretexts.orgrochester.edu

The plate is then developed in a chamber containing a suitable mobile phase. The choice of the mobile phase (eluent) is critical for achieving good separation. For quinoxaline derivatives, mixtures of nonpolar and polar solvents are common. For instance, various ratios of ethyl acetate (B1210297) and n-hexane have been successfully used as the mobile phase for separating different substituted quinoxalines. nih.gov The polarity of the solvent system is adjusted to achieve an optimal Rf value for the compounds of interest, typically between 0.3 and 0.7 for clear separation. rochester.edu

As the reaction proceeds, TLC analysis at different time intervals will show the diminishing intensity of the spot corresponding to the starting material and the increasing intensity of a new spot corresponding to the product. libretexts.org The reaction is considered complete when the spot of the limiting reactant is no longer visible on the TLC plate. libretexts.org

Qualitative Analysis and Rf Values

The Retention Factor (Rf) is a key parameter in TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Under a specific set of conditions (stationary phase, mobile phase, temperature), the Rf value is a characteristic property of a compound and can be used for its identification by comparing it to a known standard. chemistryhall.com

The structural features of quinoxaline derivatives, such as the nature and position of substituents, influence their polarity and thus their interaction with the stationary and mobile phases, leading to different Rf values. This allows for the qualitative assessment of a product mixture. For example, the presence of multiple spots in the lane of a purified product may indicate the presence of impurities.

The following table presents typical TLC data for various quinoxaline derivatives, illustrating the effect of different mobile phase compositions on their Rf values.

| Compound Name | Mobile Phase (v/v) | Stationary Phase | Rf Value |

| 2-(p-formylphenoxy)-3-methyl quinoxaline | Ethyl acetate : n-Hexane (3:7) | Silica Gel | 0.54 |

| N-[(4-(2-Methylquinoxalin-3-yloxy)-phenyl)-methylene]-benzamine | Ethyl acetate : n-Hexane (2:8) | Silica Gel | 0.48 |

| 4-(2-Methylquinoxalin-3-yloxy)-n-(4-nitrobenzylidene)-benzamine | Ethyl acetate : n-Hexane (3:7) | Silica Gel | 0.52 |

| 4-(2-Methylquinoxalin-3-yloxy)-n-(4-chlorobenzylidene)-benzamine | Ethyl acetate : n-Hexane (2:8) | Silica Gel | 0.50 |

| 4-(2-Methylquinoxalin-3-yloxy)-n-(4-methoxybenzylidene)-benzamine | Ethyl acetate : n-Hexane (3:7) | Silica Gel | 0.46 |

| 4-(2-Methylquinoxalin-3-yloxy)-n-(3,4,5-trimethoxybenzylidene)-benzamine | Ethyl acetate : n-Hexane (4:6) | Silica Gel | 0.45 |

This table is based on reported data for similar quinoxaline derivatives and serves as an illustrative example. nih.gov Specific Rf values for this compound would need to be determined experimentally under defined conditions.

Visualization of the separated spots on the TLC plate is typically achieved under UV light (often at 254 nm), as the aromatic quinoxaline ring system is UV-active. libretexts.org Alternatively, chemical staining agents can be used if the compounds are not UV-active or for better visualization. rochester.edu

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methylquinoxalin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or alkylation of quinoxaline precursors. For example, methylation of 2-aminoquinoxaline using methylmagnesium chloride (Me-MgCl) under inert conditions (0°C to room temperature, 36 hours) yields 3-methyl derivatives with ~42% efficiency after column chromatography (10% EtOAc/hexane) . Reaction temperature, stoichiometry, and solvent choice (e.g., THF vs. DCM) critically impact side-product formation. Monitoring via TLC and optimizing purification (e.g., silica gel chromatography) are essential for purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is primary for structural confirmation. Key signals include:

- ¹H-NMR : Methyl group resonance at δ ~2.43 ppm (singlet) and aromatic protons at δ 7.3–8.1 ppm .

- ¹³C-NMR : Methyl carbon at ~15 ppm and quinoxaline ring carbons between 124–160 ppm .

High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated 395.1275 vs. observed 395.1274) . Infrared (IR) spectroscopy identifies amine N–H stretches (~3450 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Its quinoxaline core enables π-π stacking interactions with biological targets, while the methyl group enhances lipophilicity for membrane permeability. Functionalization at the 2-amine position (e.g., with aryl or alkyl groups) is common in structure-activity relationship (SAR) studies .

Q. How should researchers safely handle and store this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in sealed containers under refrigeration (2–8°C) in a dry, ventilated area. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the 2-amine group’s lone pair electrons (high HOMO energy) make it nucleophilic, favoring reactions with electrophiles like alkyl halides . Molecular docking studies further predict binding affinities to biological targets (e.g., enzymes) .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity). Use kinetic studies (e.g., time-resolved NMR) to identify intermediate species or side reactions. Compare solvent effects (polar aprotic vs. protic) and catalyst systems (e.g., Pd-mediated vs. Grignard-based) to isolate variables affecting yield .

Q. How do steric and electronic effects of the methyl group influence regioselectivity in further functionalization?

- Methodological Answer : The methyl group at position 5 induces steric hindrance, directing electrophiles to the less hindered 3-position of the quinoxaline ring. Electronic effects (e.g., electron-donating methyl) stabilize adjacent positions via resonance, favoring para-substitution in aryl coupling reactions. X-ray crystallography or NOESY NMR can validate spatial arrangements .

Q. What protocols ensure reproducibility in biological assays involving this compound?

- Methodological Answer : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) and use positive/negative controls (e.g., known kinase inhibitors). Validate compound solubility with DMSO co-solvent (<1% v/v) to avoid cytotoxicity artifacts. Triplicate experiments with statistical analysis (e.g., ANOVA) reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products